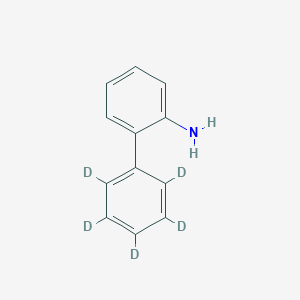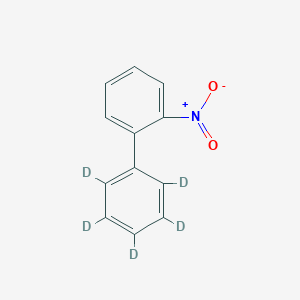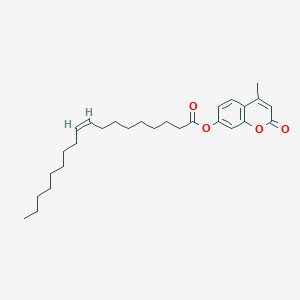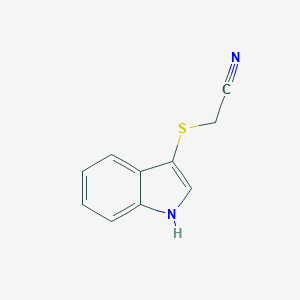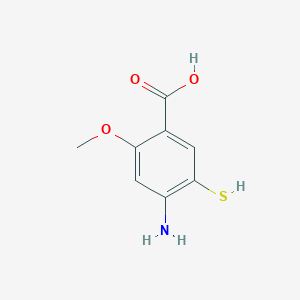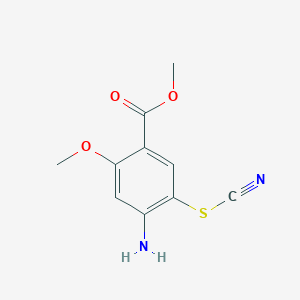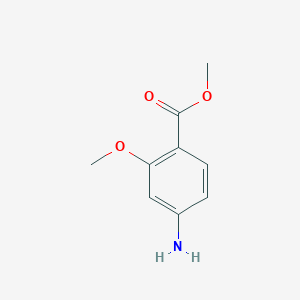![molecular formula C18H25ClO3 B016363 Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate CAS No. 85003-07-2](/img/structure/B16363.png)
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate
Vue d'ensemble
Description
This chemical compound belongs to the class of organic molecules known for their diverse chemical reactions and potential applications in various fields including medicinal chemistry and material science. Such compounds often exhibit interesting physical and chemical properties due to their complex molecular structures.
Synthesis Analysis
Synthesis of related compounds involves regiospecific reactions, where the control over the molecular architecture is crucial for obtaining the desired product. Techniques such as ring-closing metathesis followed by radical cyclization have been employed for synthesizing cyclic compounds with specific functional groups (Clive & Cheng, 2001).
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. These analyses reveal how conformational differences influence the molecule's properties and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures include transformations of functional groups, such as esterification and hydrogenation, which significantly affect their chemical behavior and reactivity. These reactions are foundational for further modifications and applications of the compound.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are closely related to the molecular structure. Compounds with similar chemical frameworks often crystallize in specific classes, which can be manipulated by introducing different functional groups (Li et al., 2009).
Applications De Recherche Scientifique
Synthesis and Biological Activities
- A study by Kawamatsu et al. (1980) explored the synthesis and biological activities of a series of 2-chloro-3-(4-alkoxyphenyl)propionic acids, including compounds structurally related to Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate. These compounds were evaluated for hypolipidemic and hypoglycemic activities, with one compound demonstrating notable biological activity and toxicity profiles. The study also discussed structure-activity relationships (Kawamatsu et al., 1980).
Gastro-Intestinal Absorption Studies
- Toguchi et al. (1990) conducted research on the gastro-intestinal absorption of a compound similar to Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate in rats and dogs. The study aimed to understand the bioavailability of this compound in various dosage forms, focusing on its absorption and metabolization (Toguchi et al., 1990).
Synthesis and Crystal Structure Analysis
- Li et al. (2009) investigated the synthesis of Methyl 2-hydroxyimino-3-phenyl-propionate, a compound related to the target molecule. The study included characterizations such as NMR and IR, as well as X-ray crystal structure analysis. This research provides insight into the structural aspects of compounds similar to Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate (Li et al., 2009).
Quantitative Determination in Technical Products
- Výboh et al. (1972) described a method for the quantitative determination of a methyl ester structurally similar to the target compound in technical and formulated products. This study is significant for understanding the analysis and quantification of such compounds in various products (Výboh et al., 1972).
Effects of Physicochemical Properties on Bioavailability
- Toguchi et al. (1990) also examined how the physicochemical properties of an emulsion formulation affect the bioavailability of a compound structurally related to Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate in rats. The study highlighted the significance of factors like particle size and dissolution rate from the oil phase to the aqueous phase on the absorption of the compound (Toguchi et al., 1990).
Physiological Factors Affecting Bioavailability
- Another study by Toguchi et al. (1990) focused on the impact of physiological factors on the bioavailability of a similar compound when formulated as an emulsion in rats. This research provides valuable insights into the absorption mechanisms and the role of factors like bile salts in the systemic circulation of such compounds (Toguchi et al., 1990).
Safety And Hazards
The specific safety and hazards associated with “Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate” are not detailed in the available resources. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound3.
Orientations Futures
The future directions of “Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate” are not specified in the available resources. Given that it is a compound used for research, its future directions would likely be determined by the outcomes and needs of the research in which it is used.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, further research and consultation of scientific literature may be necessary.
Propriétés
IUPAC Name |
methyl 2-chloro-3-[4-[(1-methylcyclohexyl)methoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO3/c1-18(10-4-3-5-11-18)13-22-15-8-6-14(7-9-15)12-16(19)17(20)21-2/h6-9,16H,3-5,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYYNRIKYRXTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401008 | |
| Record name | Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate | |
CAS RN |
85003-07-2 | |
| Record name | Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



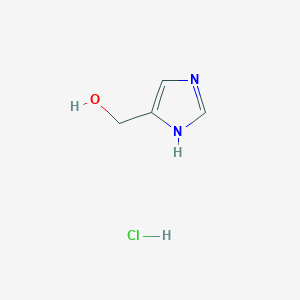
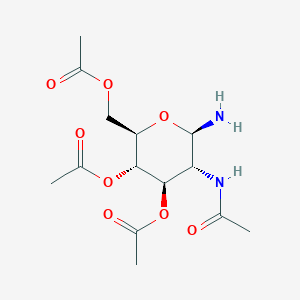
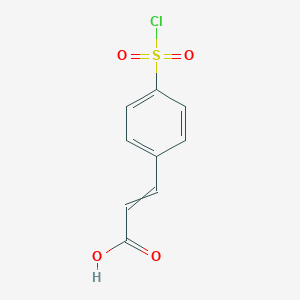

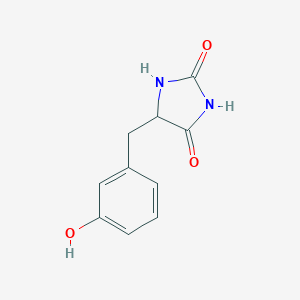
![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
